molecular formula C9H9FO B3094302 2-Fluoro-1-methoxy-4-vinylbenzene CAS No. 125661-48-5

2-Fluoro-1-methoxy-4-vinylbenzene

Cat. No. B3094302
CAS RN: 125661-48-5
M. Wt: 152.16 g/mol
InChI Key: SRXMDJDXQBFNFT-UHFFFAOYSA-N
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Description

2-Fluoro-1-methoxy-4-vinylbenzene is a chemical compound with the molecular formula C9H9FO . It is also known by its IUPAC name, 1-fluoro-2-methoxy-4-vinyl-benzene .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-1-methoxy-4-vinylbenzene consists of a benzene ring with a fluoro (F), methoxy (OCH3), and vinyl (C2H3) group attached to it . The exact 3D structure can be viewed using specific software .


Chemical Reactions Analysis

Reactions involving 2-Fluoro-1-methoxy-4-vinylbenzene could potentially include electrophilic aromatic substitution reactions . These reactions typically involve the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate . Other reactions could include free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

Polymerization and Material Science

  • Anionic Polymerization : Research by Otake et al. (2017) explored the anionic polymerizations of methoxy-substituted divinylbenzenes, including 2-methoxy-1,4-divinylbenzene. These polymerizations yielded soluble polymers with predicted molecular weights and narrow distributions, demonstrating the potential of these compounds in creating specialized polymers with controlled properties (Otake et al., 2017).
  • Polymer Fabrication : A study by Gao et al. (2014) demonstrated the use of π-allylnickel complexes for the polymerization of various vinyl monomers, including 1-methoxy-4-vinylbenzene. This research is significant in the context of fabricating block copolymers and understanding the role of these complexes in living/controlled polymerization (Gao et al., 2014).

properties

IUPAC Name

4-ethenyl-2-fluoro-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-3-7-4-5-9(11-2)8(10)6-7/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXMDJDXQBFNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1-methoxy-4-vinylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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